

An In-depth Technical Guide to Compounds Associated with "ENMD-547"

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Compound of Interest

Compound Name: ENMD-547 (hydrobromide)

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Executive Summary: The designation "ENMD-547" is ambiguous and has been associated with at least three distinct chemical entities with different biological targets and therapeutic indications. This guide provides a detailed technical overview of each of these compounds to clarify their individual chemical structures, properties, and mechanisms of action. The compounds are: a selective PAR2 antagonist also known as ENMD-1068, the neuroactive steroid Brexanolone (formerly SAGE-547), and a 6-methyluracil derivative acetylcholinesterase inhibitor also referred to as C-547. Researchers, scientists, and drug development professionals should carefully verify the specific compound of interest based on its biological activity and chemical identifiers.

ENMD-547 (hydrobromide) as a PAR2 Antagonist

This section details the compound identified by CAS number 644961-61-5, which is explicitly marketed as "ENMD 547" by chemical suppliers. It is a selective antagonist of the Protease-Activated Receptor 2 (PAR2). Another closely related designation, ENMD-1068, also refers to a selective PAR2 antagonist and appears to be the more frequently cited name in scientific literature.

Chemical Structure and Properties



Property	Value	Reference
Chemical Name	N/A	N/A
CAS Number	644961-61-5	[1]
Molecular Formula	C15H30BrN3O2	[1]
Molecular Weight	364.32 g/mol	[1]
IUPAC Name	N/A	N/A
SMILES String	N/A	N/A

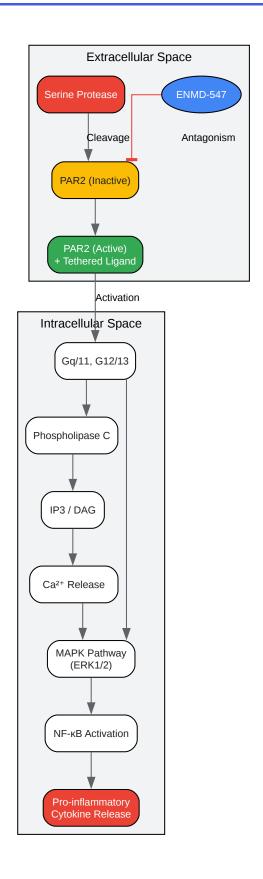
Note: A definitive chemical structure and IUPAC name for the compound with CAS number 644961-61-5, specifically designated as ENMD-547, are not readily available in the public domain. However, ENMD-1068 is described as 1- (3-methylbutyryl)-N4- (6-aminohexanoyl)-piperazine.

Mechanism of Action: PAR2 Antagonism

Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor that is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and mast cell tryptase. This cleavage unmasks a tethered ligand that binds to and activates the receptor, leading to the initiation of downstream signaling cascades involved in inflammation and pain.[2][3]

ENMD-547/ENMD-1068 acts as a selective antagonist at PAR2, blocking its activation by proteases.[4][5] This inhibition prevents the release of pro-inflammatory mediators and can attenuate inflammatory responses.[6][7]





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Caption: PAR2 Signaling Pathway and the Antagonistic Action of ENMD-547.



Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of ENMD-547 are not extensively published. However, studies on the related compound ENMD-1068 provide insights into the methodologies used.

In vitro PAR2 Antagonism Assay (Calcium Mobilization):

- Culture cells expressing PAR2 (e.g., Lewis lung carcinoma cells) in appropriate media.[8]
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
- Pre-incubate the cells with varying concentrations of ENMD-547/ENMD-1068.
- Stimulate the cells with a PAR2 agonist (e.g., trypsin or a PAR2-activating peptide like SLIGKV-NH2).
- Measure the change in intracellular calcium concentration using a fluorometer.
- The inhibitory effect of the compound is determined by the reduction in the calcium signal in the presence of the antagonist compared to the agonist alone.

In vivo Anti-inflammatory Activity (Mouse Model of Endometriosis):

- Induce endometriosis in a mouse model.[7]
- Administer ENMD-1068 (e.g., 25 or 50 mg/kg, intraperitoneally) or vehicle control to the mice.[7]
- Monitor the size of the endometriotic lesions over time.
- After the treatment period, sacrifice the animals and collect the lesions for histological analysis and measurement of inflammatory markers (e.g., IL-6, MCP-1) and cell proliferation/apoptosis.[7]

SAGE-547 (Brexanolone)



SAGE-547 is the former investigational name for brexanolone, a neuroactive steroid that is a positive allosteric modulator of GABA-A receptors. It is approved for the treatment of postpartum depression (PPD).[9][10]

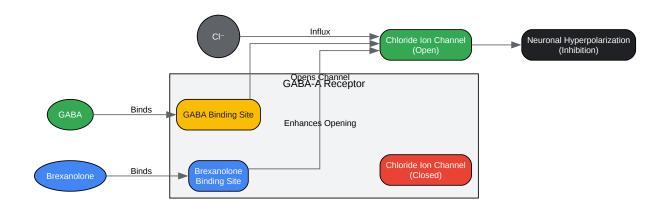
Chemical Structure and Properties

Property	Value	Reference
Chemical Name	Brexanolone	
CAS Number	906-82-1	N/A
Molecular Formula	C21H34O2	[11]
Molecular Weight	318.5 g/mol	[11]
IUPAC Name	$(3\alpha,5\alpha)$ -3-hydroxy-pregnan-20-one	[11]
SMILES String	C[C@H]1CC[C@H]2[C@@H] 3CC[C@H]4CINVALID-LINK- -O	[11]

Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors

Brexanolone is a synthetic formulation of allopregnanolone, an endogenous neurosteroid.[12] It acts as a positive allosteric modulator of both synaptic and extrasynaptic GABA-A receptors. [13][14] By binding to a site on the GABA-A receptor distinct from the GABA binding site, brexanolone enhances the receptor's response to GABA, the primary inhibitory neurotransmitter in the central nervous system.[12] This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a general inhibitory effect on neuronal excitability. This modulation is thought to counteract the neural hyperexcitability associated with PPD.[12] [15]





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Caption: Mechanism of Brexanolone as a positive allosteric modulator of the GABA-A receptor.

Experimental Protocols

The clinical development of brexanolone involved several key trials with well-defined protocols.

Phase 3 Clinical Trial Protocol for Postpartum Depression (e.g., Studies 202B and 202C):

- Patient Population: Women with severe (Hamilton Depression Rating Scale [HAM-D] score ≥
 26) or moderate (HAM-D score 20-25) postpartum depression.
- Study Design: Double-blind, randomized, placebo-controlled trials.[16]
- Intervention: Patients were randomized to receive a 60-hour continuous intravenous infusion
 of either brexanolone (at doses such as 60 µg/kg/hour or 90 µg/kg/hour) or a matching
 placebo.[16]
- Dosing Schedule (90 µg/kg/h regimen):[16]
 - 0–4 hours: 30 μg/kg/h
 - 4–24 hours: 60 μg/kg/h



24–52 hours: 90 μg/kg/h

52–56 hours: 60 μg/kg/h

56–60 hours: 30 μg/kg/h

- Primary Efficacy Endpoint: The change from baseline in the 17-item HAM-D total score at 60 hours.
- Safety Monitoring: Continuous monitoring for excessive sedation and loss of consciousness, including continuous pulse oximetry.[17] Patients were required to be accompanied when interacting with their children.[18]
- Follow-up: Patients were typically followed for up to 30 days post-infusion to assess the durability of the treatment effect.[19]

C-547 (6-methyluracil derivative) as an Acetylcholinesterase Inhibitor

This compound, also referred to as "agent No. 547" or C-547, is a derivative of 6-methyluracil and is a potent and selective inhibitor of acetylcholinesterase (AChE).[20][21] It has been investigated for its potential therapeutic use in conditions characterized by cholinergic deficits, such as Alzheimer's disease and myasthenia gravis.[22][23]

Chemical Structure and Properties

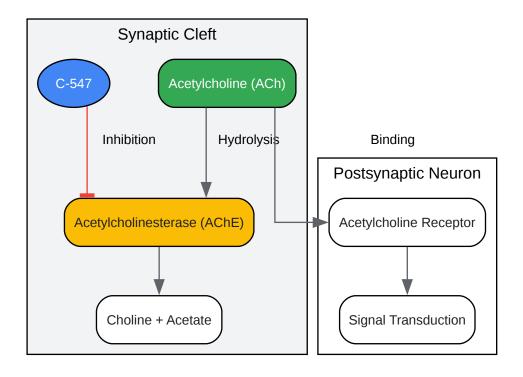


Property	Value	Reference
Chemical Name	1,3-bis[5-(diethyl-o- nitrobenzylammonium)pentyl]- 6-methyluracil dibromide	[20]
CAS Number	N/A	N/A
Molecular Formula	C39H57N7O6Br2	[24]
Molecular Weight	880.7 g/mol	[24]
IUPAC Name	1,3-bis[5-(diethyl(2- nitrobenzyl)ammonio)pentyl]-6- methyl-1,2,3,4- tetrahydropyrimidine-2,4-dione dibromide	[24]
SMILES String	N/A	N/A

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase is the enzyme responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating its action.[6][25] C-547 is a reversible, slow-binding inhibitor of AChE.[21] It is considered a bifunctional or dual-binding site inhibitor, meaning it interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[22][26] By inhibiting AChE, C-547 increases the concentration and duration of action of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission.[25]





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Caption: Inhibition of Acetylcholinesterase by C-547, leading to increased acetylcholine levels.

Experimental Protocols

General Synthesis of 6-Methyluracil Derivatives: A general synthetic route involves the reaction of a bisamine with a substituted benzyl bromide.[27]

- A mixture of the appropriate bisamine (e.g., 1,3-bis(5-aminopentyl)-6-methyluracil) and a substituted benzyl bromide (e.g., o-nitrobenzyl bromide) is prepared.
- A base, such as potassium carbonate, is added to the reaction mixture in a suitable solvent (e.g., acetonitrile).
- The mixture is stirred at an elevated temperature (e.g., 60-65 °C) for several hours.
- The product is then purified using column chromatography.

In vitro Acetylcholinesterase Inhibition Assay (Ellman's Method):

• The assay is performed in a phosphate buffer (pH 8.0) at a controlled temperature.[27]



- A solution of human acetylcholinesterase is pre-incubated with various concentrations of the inhibitor (C-547) for a set period.
- The reaction is initiated by adding the substrate, acetylthiocholine, and the chromogen, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
- The rate of the enzymatic reaction is monitored by measuring the increase in absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
- The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated.[27]

Pharmacokinetic Study in Rats:

- C-547 is administered intravenously to rats at a specific dose (e.g., 0.05 mg/kg).[21][28]
- Blood and tissue samples (e.g., muscle, heart, liver, lungs, kidneys) are collected at various time points after administration.[28]
- The concentration of C-547 in the samples is determined using an appropriate analytical method (e.g., HPLC-MS/MS).
- Pharmacokinetic parameters such as half-life (T₁/₂), volume of distribution, and clearance are calculated from the concentration-time data.[21][28]

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